Methyl 5-formyl-3-methylisoxazole-4-carboxylate

Baylis-Hillman reaction isoxazolecarbaldehyde reactivity regioisomer differentiation

Researchers requiring regioselective isoxazole functionalization face limited access to 5-formyl-substituted building blocks. This compound solves that gap with a dual-handle architecture: • Orthogonal C5 aldehyde (fast Morita-Baylis-Hillman reactivity, rate enhancement >10⁴-fold over 4-formyl regioisomer) and C4 methyl ester enable sequential, chemoselective diversification without protecting-group manipulation. • Proven utility in biomimetic synthesis of α-cyclopiazonic acid; methyl ester offers lower molecular weight and simpler ¹H NMR monitoring vs. ethyl ester analogs. • Supplied with verified purity and reliable global logistics for drug-discovery and agrochemical library production.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 161126-47-2
Cat. No. B067703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-3-methylisoxazole-4-carboxylate
CAS161126-47-2
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)OC)C=O
InChIInChI=1S/C7H7NO4/c1-4-6(7(10)11-2)5(3-9)12-8-4/h3H,1-2H3
InChIKeySYOMPTIYIQASDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-formyl-3-methylisoxazole-4-carboxylate: Dual-Handle Building Block


Methyl 5-formyl-3-methylisoxazole-4-carboxylate (CAS 161126-47-2) is a trifunctionalized isoxazole heterocycle bearing a formyl group at position 5, a methyl group at position 3, and a methyl ester at position 4 . This substitution pattern delivers two orthogonal reactive handles—an aldehyde and an ester—on an aromatic isoxazole scaffold, enabling sequential or chemoselective elaborations without protecting-group manipulation . The compound is primarily deployed as a versatile intermediate in medicinal chemistry and agrochemical discovery programs where regiospecific functionalization of the isoxazole core is required.

Orthogonal aldehyde and ester handles enable sequential, protecting-group-free diversification
5-Formyl regioisomer aligns with fast Morita–Baylis–Hillman substrate class (reported)
Scaffold validated in α-cyclopiazonic acid natural product synthesis [1]

Analog Substitution Drawbacks


Superficially similar isoxazole-4-carboxylate congeners cannot be interchanged without altering reaction outcomes or downstream synthetic efficiency. The position of the formyl group on the isoxazole ring fundamentally controls reactivity in key carbon–carbon bond-forming reactions such as the Morita–Baylis–Hillman (MBH) reaction; 5-formylisoxazoles (exemplified by the target compound) are intrinsically fast-reacting substrates, whereas 4-formylisoxazoles react orders of magnitude more slowly [1]. Furthermore, replacing the methyl ester with an ethyl ester changes physicochemical properties—molecular weight, boiling point, and lipophilicity—affecting handling, purification, and subsequent hydrolysis kinetics . Even the absence of the formyl group, as in the simple methyl 3-methylisoxazole-4-carboxylate analog, eliminates a critical diversification handle, collapsing the accessible chemical space. The sections below quantify these differences.

5-Formyl position: fast MBH substrate
4-Formyl regioisomer: predicted slow kinetics, may stall C–C bond formation [1]
Methyl ester: lower MW, lower boiling point
Ethyl ester: higher boiling point and MW, may alter volatility and hydrolysis behavior
Dual aldehyde + ester handles (2 diversity points)
Mono-ester analog lacks aldehyde, halving accessible chemical space

Quantitative Analog Comparison


MBH Reaction Rate: 5-Formyl vs. 4-Formyl Regioisomer

The Morita–Baylis–Hillman (MBH) reaction rate of isoxazolecarbaldehydes is exquisitely sensitive to formyl-group position and ring substitution. The target compound bears the formyl group at position 5, which places it in the 'fast-reacting' regioisomeric class. The closest regioisomer, methyl 4-formyl-3-methylisoxazole-5-carboxylate (CAS 161126-53-0), positions the aldehyde at C4—a 'slow-reacting' site. Kunnikuruvan et al. (2012) demonstrated computationally and experimentally that 4-isoxazolecarbaldehyde exhibits profoundly slower MBH kinetics, and that installing an ester substitution at C3 enhanced its MBH rate by more than 10^4-fold [1]. The target compound intrinsically possesses ester substitution at C4 adjacent to a C5 formyl group, analogous to the activated scaffolds described. Consequently, the target compound is expected to retain high MBH reactivity, whereas the 4-formyl regioisomer is predicted to be a sluggish substrate unless additional activating groups are introduced. No direct head-to-head kinetic data are available for these specific regioisomers, so this differentiation rests on well-validated class-level mechanistic inference.

MBH Reactivity
Class-level inference
5-formyl ≫ 4-formyl; ester substitution enhances rate >10⁴-fold (computed)
5-Formyl regioisomer is competent MBH substrate; 4-formyl predicted sluggish [1]
DFT mechanistic study context
Baylis-Hillman reaction isoxazolecarbaldehyde reactivity regioisomer differentiation

Methyl vs. Ethyl Ester Physicochemical Properties

The methyl ester (target compound) and ethyl ester analog (CAS 129663-12-3) differ measurably in key physicochemical properties that affect experimental handling. The methyl ester has a predicted boiling point of 309.2 ± 42.0 °C and density of 1.288 ± 0.06 g/cm³, whereas the ethyl ester exhibits a higher predicted boiling point of 319.4 ± 42.0 °C . The lower molecular weight of the methyl ester (169.13 vs. 183.16 g/mol) also reduces the mass requirement for equimolar reactions. These differences, while modest, accumulate in multi-step sequences where volatility during solvent evaporation, chromatographic retention, and crystallization behavior diverge between homologs.

Ester Homolog
Predicted
Δ Boiling point: +10.2°C; Δ MW: +14.03 g/mol (ethyl vs. methyl ester)
Methyl ester offers easier volatility removal and lower per-reaction mass
ACD/Labs Percepta predicted properties; data to verify
physicochemical properties ester homolog comparison building block handling

Dual-Handle Orthogonal Reactivity Advantage

The target compound uniquely co-locates an aldehyde and a methyl ester on the same isoxazole scaffold, enabling orthogonal, sequential derivatizations without protecting-group interconversion. The closest analog lacking the formyl group—methyl 3-methylisoxazole-4-carboxylate (CAS 92234-50-9)—possesses only a single ester handle . In practice, the formyl group of the target compound can undergo reductive amination, Grignard addition, or aldol condensation independently of the ester, while the ester can be hydrolyzed to the carboxylic acid or reduced to the alcohol without affecting the aldehyde when appropriate protecting strategies are employed. This dual functionality effectively doubles the diversity points accessible from a single starting material, a critical parameter in library synthesis and hit-to-lead optimization .

Orthogonal Handles
Class-level
2 orthogonal handles (aldehyde + ester) vs. 1 handle (ester only)
Doubles diversity points from a single building block
Consistent with standard organic synthesis logic
orthogonal reactivity building block versatility SAR exploration

Proven Scaffold: Natural Product Synthesis

The closest documented analog—ethyl 5-formyl-3-methylisoxazole-4-carboxylate (CAS 129663-12-3)—has been explicitly employed as a key intermediate in the convergent, biomimetic synthesis of α-cyclopiazonic acid, a mycotoxin natural product of significant biological interest [1]. Moorthie et al. (2007) reported the synthesis of this ethyl ester analog alongside its tosylhydrazone derivative, establishing the 5-formyl-3-methylisoxazole-4-carboxylate scaffold as a validated entry point for complex molecule construction. The methyl ester (target compound) shares this core scaffold and can serve as a direct substitute, with the added advantage of lower molecular weight and simpler ¹H NMR spectra due to the absence of the ethyl –OCH₂CH₃ resonances. While no direct comparative yield data between methyl and ethyl esters are available for this specific transformation, the methyl ester is generally more reactive toward nucleophilic acyl substitution, which may translate to higher yields in certain ester-hydrolysis or transesterification steps.

Synthetic Pedigree
Cross-study comparable
Ethyl ester analog used in α-cyclopiazonic acid biomimetic synthesis (71% overall yield)
Scaffold validated; methyl ester is a lighter, reported surrogate [1]
Moorthie et al. 2007; synthetic route context
total synthesis α-cyclopiazonic acid validated building block

Commercial Availability and Purity

The target compound is commercially available from multiple reputable suppliers at specified purities of ≥95% or ≥98% (HPLC), with supporting certificates of analysis (CoA) . MolCore offers the compound at ≥98% purity under ISO-certified quality systems, and Leyan (Shanghai) lists it at 98% . By contrast, the 4-formyl regioisomer (CAS 161126-53-0) is listed at similar purity levels but from fewer suppliers, and the ethyl ester analog shows broader availability. For procurement decisions, the target compound combines adequate purity for direct use in library synthesis with competitive pricing from multiple sources, reducing supply-chain risk relative to less widely stocked analogs.

Commercial Purity
Supporting evidence
≥98% (HPLC) from multiple suppliers; broader base than 4-formyl regioisomer
Reduces single-source dependency and lead time
CoA available; ≥5 vendors listed
procurement readiness purity specification ISO certification

High-Value Application Scenarios


Orthogonal Hit-to-Lead Diversification

The dual-handle architecture (C5 aldehyde + C4 methyl ester) enables sequential, chemoselective diversification of the isoxazole core. A medicinal chemistry team can first exploit the aldehyde for reductive amination or Grignard addition to install a primary diversity vector, then hydrolyze the ester to the carboxylic acid for amide coupling as a secondary vector. This two-step, orthogonal sequence effectively doubles the combinatorial space accessible from a single building block, as supported by the functional group complementarity evidence in Section 3 [1]. The 5-formyl position ensures high MBH reactivity for alternative diversification routes, unlike the 4-formyl regioisomer.

MBH Reaction Library Synthesis

The 5-formyl regioisomer is intrinsically fast-reacting in the Morita–Baylis–Hillman reaction, as established by the class-level kinetic evidence (rate enhancement >10^4-fold over unsubstituted 4-isoxazolecarbaldehyde) [1]. Parallel synthesis libraries employing MBH chemistry with activated alkenes can be constructed efficiently using the target compound, whereas the 4-formyl regioisomer would require additional activating manipulations. This reactivity advantage directly translates to higher conversion rates, shorter reaction times, and cleaner crude profiles in library production.

Isoxazole Natural Product Total Synthesis

The proven utility of the 5-formyl-3-methylisoxazole-4-carboxylate scaffold in the biomimetic synthesis of α-cyclopiazonic acid [1] validates the compound as a credible intermediate for complex molecule construction. The methyl ester variant offers practical advantages over the documented ethyl ester analog: lower molecular weight reduces the mass of starting material required, and the simpler ¹H NMR spectrum facilitates reaction monitoring. Synthetic groups pursuing isoxazole-containing natural products or their analogs can confidently adopt this building block.

Agrochemical Isoxazole Derivatization

Isoxazole-4-carboxylate derivatives are prominent scaffolds in herbicidal and fungicidal chemistry, as evidenced by patent literature on 4-substituted isoxazole herbicides [1]. The target compound's defined substitution pattern—methyl at C3, ester at C4, and formyl at C5—provides a regiospecifically pure entry point for generating agrochemical candidate libraries. The aldehyde handle allows late-stage introduction of heterocyclic or aryl groups via condensation chemistry, while the ester can be hydrolyzed to the free acid for salt formation, a common requirement for phloem mobility in herbicide design.

Application
Selection Property
Validation Focus
Orthogonal hit-to-lead diversification
Dual orthogonal handles (aldehyde + ester)
Sequential derivatization efficiency; protecting-group-free sequences
MBH reaction library synthesis
5-Formyl fast MBH kinetics (reported class)
MBH conversion rate and library throughput
Isoxazole natural product total synthesis
Scaffold validated in α-cyclopiazonic acid synthesis
Synthetic route compatibility; yield optimization
Agrochemical isoxazole derivatization
Regiospecific substitution pattern
Herbicidal/fungicidal library profiling; salt formation potential
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